molecular formula C19H18ClN3O4S2 B3413638 4-chloro-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-2,5-dimethylbenzene-1-sulfonamide CAS No. 946256-17-3

4-chloro-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-2,5-dimethylbenzene-1-sulfonamide

Cat. No.: B3413638
CAS No.: 946256-17-3
M. Wt: 451.9 g/mol
InChI Key: BQKRSIPKNUPEEF-UHFFFAOYSA-N
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Description

4-chloro-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-2,5-dimethylbenzene-1-sulfonamide is a complex organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical structure, which includes a sulfonamide group, a pyridazine ring, and multiple substituents that contribute to its reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the synthesis process, reducing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-2,5-dimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove certain substituents or alter the oxidation state of the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium catalysts for coupling reactions). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols.

Scientific Research Applications

4-chloro-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-2,5-dimethylbenzene-1-sulfonamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be used in the study of enzyme inhibition and protein interactions due to its unique structure.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-chloro-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-2,5-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with key binding domains. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-2,5-dimethylbenzene-1-sulfonamide is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-chloro-2,5-dimethyl-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O4S2/c1-12-10-18(13(2)9-16(12)20)29(26,27)23-15-6-4-5-14(11-15)17-7-8-19(22-21-17)28(3,24)25/h4-11,23H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQKRSIPKNUPEEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)C)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-chloro-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-2,5-dimethylbenzene-1-sulfonamide
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4-chloro-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-2,5-dimethylbenzene-1-sulfonamide
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4-chloro-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-2,5-dimethylbenzene-1-sulfonamide
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4-chloro-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-2,5-dimethylbenzene-1-sulfonamide
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4-chloro-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-2,5-dimethylbenzene-1-sulfonamide

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